molecular formula C13H17NO4 B8720219 Methyl 4-{[(4-hydroxybutyl)amino]carbonyl}benzoate

Methyl 4-{[(4-hydroxybutyl)amino]carbonyl}benzoate

Cat. No. B8720219
M. Wt: 251.28 g/mol
InChI Key: WERIXJFCRQKXJU-UHFFFAOYSA-N
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Patent
US07951816B2

Procedure details

The same procedure as a series of reactions of Example 17 was carried out, except that 4-amino-1-butanol was used in place of the compound 16 and 4-(methoxycarbonyl)benzoic acid was used in place of 1H-imidazole-2-carboxylic acid, to obtain the title compound having the following physical properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[CH3:7][O:8][C:9]([C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1)=[O:10]>>[OH:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][C:15]([C:14]1[CH:18]=[CH:19][C:11]([C:9]([O:8][CH3:7])=[O:10])=[CH:12][CH:13]=1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCCNC(=O)C1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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